4-Methoxy-1-borylbenzene

Beschreibung

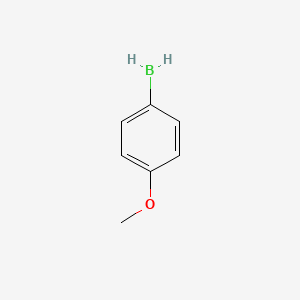

4-Methoxy-1-borylbenzene is an organoboron compound characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the para position (C4) and a borane group (-B) at the ortho position (C1). This structure combines the electron-donating methoxy group with the Lewis acidic borane moiety, making it a valuable intermediate in cross-coupling reactions, such as Suzuki-Miyaura couplings, and in materials science for constructing boron-containing polymers or sensors . Its unique electronic and steric properties differentiate it from other methoxy-substituted benzene derivatives, particularly in terms of reactivity and coordination chemistry.

Eigenschaften

IUPAC Name |

(4-methoxyphenyl)borane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWCCSZKDJGBDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

BC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize 4-Methoxy-1-borylbenzene, we compare it structurally and functionally with analogous compounds, focusing on substituent effects, reactivity, and applications. Below is a detailed analysis supported by evidence from diverse sources:

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Key Observations:

Substituent Effects on Reactivity :

- The borane group in this compound confers Lewis acidity, enabling catalytic applications absent in fluorine- or bromine-substituted analogs (e.g., 1-Fluoro-4-Methoxybenzene or 4-Bromo-2-methoxy derivatives) .

- Electron-donating groups (e.g., -OCH₃) stabilize the aromatic ring, while electron-withdrawing groups (e.g., -Br) in compounds like 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene enhance electrophilic substitution reactivity .

Steric and Solubility Considerations: Bulky substituents, such as the methylsulfanyl group in 4-Methoxy-2-methyl-1-methylsulfanyl-benzene, increase steric hindrance and alter solubility compared to the planar borane group in this compound .

Applications in Synthesis :

- This compound’s borane group is critical for forming carbon-boron bonds in cross-coupling reactions, whereas brominated analogs (e.g., 4-Bromo-2-methoxy derivatives) are typically used in nucleophilic substitutions or as halogenated intermediates .

Research Findings and Limitations

- Synthetic Utility: Studies highlight this compound’s role in synthesizing boron-doped nanomaterials, leveraging its ability to coordinate with transition metals .

- Stability Challenges : Unlike fluorinated or brominated analogs, the borane group is prone to hydrolysis, requiring anhydrous conditions for handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.